5-Chloro-2'-methoxy-2,4'-bipyridine
Description
5-Chloro-2'-methoxy-2,4'-bipyridine is a heterocyclic compound featuring two pyridine rings connected at the 2- and 4'-positions. The first pyridine ring bears a chlorine substituent at position 5, while the second pyridine ring has a methoxy group (-OCH₃) at position 2'. This structural arrangement imparts unique electronic and steric properties, making it a candidate for applications in coordination chemistry, catalysis, and medicinal chemistry. The compound’s bipyridine backbone facilitates metal coordination, as seen in rare earth complexes with 2,4'-bipyridine ligands , which may extend to its chloro-methoxy derivative.
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
4-(5-chloropyridin-2-yl)-2-methoxypyridine |
InChI |
InChI=1S/C11H9ClN2O/c1-15-11-6-8(4-5-13-11)10-3-2-9(12)7-14-10/h2-7H,1H3 |
InChI Key |
IQDLQRKPDYCMHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)C2=NC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differences :
Electronic Effects :
- Fluorine is highly electronegative, creating a strong electron-withdrawing effect.
- Methoxy groups are electron-donating via resonance, altering the electron density of the pyridine rings.
Y(2,4'-bpy)Cl₃·8H₂O and La(2,4'-bpy)Cl₃·5H₂O (Rare Earth Complexes)
Structural Differences :
Thermal Stability :
Reactivity :
- Metal coordination in rare earth complexes leads to polymeric structures, whereas the chloro-methoxy derivative may prioritize organic reactivity (e.g., Suzuki coupling) .
2-Chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-pyridine
Structural Differences :
- Incorporates a sulfanyl-methyl-oxadiazole moiety attached to the pyridine ring.
- The oxadiazole ring enhances π-conjugation, unlike the bipyridine system .
6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine
Structural Differences :
Electronic Properties :
- Fused oxazolo-pyridine systems exhibit strong fluorescence, whereas bipyridines are better suited for charge transfer in coordination complexes .
Tabulated Comparison of Key Properties
*Inferred from decomposition trends in analogous complexes .
Key Findings and Implications
- Substituent Effects : Electron-donating methoxy groups in this compound may reduce metal-binding efficiency compared to unsubstituted 2,4'-bipyridine but enhance solubility in organic solvents.
- Thermal Behavior : Halogen substituents (Cl, F) improve thermal stability relative to hydroxyl or amine groups .
- Application Divergence : Bipyridine derivatives prioritize coordination chemistry, while heterocyclic hybrids (oxadiazole, oxazolo) target bioactivity .
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